molecular formula C21H28N6O5 B2561901 7-(2-hydroxy-3-phenoxypropyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 510717-28-9

7-(2-hydroxy-3-phenoxypropyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2561901
CAS No.: 510717-28-9
M. Wt: 444.492
InChI Key: WUDKCCFBFREMAY-UHFFFAOYSA-N
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Description

7-(2-hydroxy-3-phenoxypropyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a potent and selective research chemical recognized for its inhibitory activity against phosphodiesterase (PDE) enzymes, particularly PDE4 . By targeting PDE4, this compound effectively prevents the hydrolysis of cyclic adenosine monophosphate (cAMP), leading to an accumulation of this crucial secondary messenger within cells. Elevated intracellular cAMP levels modulate a wide array of downstream signaling pathways , influencing processes such as gene expression, ion channel function, and immune cell activation. This mechanism makes it a valuable tool for investigating inflammatory and immunological pathways, as PDE4 inhibition is known to suppress the release of pro-inflammatory cytokines from various immune cells. Consequently, researchers utilize this compound in in vitro and ex vivo studies to explore novel therapeutic strategies for conditions like asthma, chronic obstructive pulmonary disease (COPD), and autoimmune disorders. Its research utility is further extended to neurobiological studies, given the role of PDE4 in cognitive function and mood regulation, providing insights into potential CNS-targeted applications.

Properties

IUPAC Name

8-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O5/c1-24-18-17(19(30)23-21(24)31)27(13-15(29)14-32-16-5-3-2-4-6-16)20(22-18)26-9-7-25(8-10-26)11-12-28/h2-6,15,28-29H,7-14H2,1H3,(H,23,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDKCCFBFREMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CCO)CC(COC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(2-hydroxy-3-phenoxypropyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative with potential therapeutic applications due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic implications based on recent research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • Purine Base : The core structure is based on a purine skeleton.
  • Functional Groups : Includes hydroxyethyl and phenoxy groups, which enhance its biological properties.

The molecular formula is C21H28N6O5C_{21}H_{28}N_{6}O_{5} with a molecular weight of approximately 494.57 g/mol .

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of enzymes involved in cellular signaling pathways. Key areas of biological activity include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play critical roles in various signaling pathways.
  • Receptor Interactions : Potential interactions with receptors related to neurotransmission and cellular growth have been suggested.

The exact mechanism of action involves binding to specific molecular targets, modulating their activity, and influencing various biological processes. This may include:

  • Inhibition of Glycine Transporters : Similar compounds have demonstrated inhibitory effects on glycine transporters, which are important in the treatment of schizophrenia and cognitive disorders .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique structural features and biological activities of this compound relative to others in its class.

Compound NameStructural FeaturesBiological Activity
8-[4-(2-hydroxyethyl)-1-piperazinyl]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dioneSimilar piperazine and hydroxy groupsAntitumor activity
8-(4-(2-hydroxyethyl)piperazinyl)adeninePurine derivative with piperazineAntiviral properties
7-(2-hydroxyphenyl)-8-(4-piperidinyl)purineModified phenolic groupAnti-inflammatory effects

This table illustrates how the presence of specific functional groups can enhance the specificity and efficacy of these compounds in therapeutic contexts .

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • Antitumor Activity : In vitro studies demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines.
  • Neuroprotective Effects : Research has indicated potential neuroprotective properties through modulation of neurotransmitter systems, particularly in models simulating neurodegenerative diseases.
  • Antiviral Properties : Some analogs have shown promise as antiviral agents through inhibition of viral replication pathways.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor of specific enzymes involved in cellular signaling pathways. The structural features of the compound suggest potential interactions with various biological macromolecules, including proteins and nucleic acids.

Key Biological Activities:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes that play crucial roles in cellular signaling.
  • Antitumor Activity : Similar compounds have demonstrated antitumor properties, suggesting potential applications in cancer therapy.
  • Antiviral Properties : The compound may exhibit antiviral effects, making it a candidate for further research in virology.

Applications in Research

The compound's unique structure allows for various applications in scientific research:

Drug Development

  • The compound's ability to inhibit specific enzymes makes it a candidate for drug development aimed at treating diseases such as cancer or viral infections.

Biochemical Studies

  • It can be utilized in biochemical assays to study enzyme activity and cellular signaling pathways.

Pharmacological Research

  • The compound's interactions with biological macromolecules can be explored to understand its pharmacological potential.

Case Studies

Several studies have investigated the biological activities of this compound and its analogs:

  • Antitumor Studies : In vitro studies demonstrated that derivatives of this compound can inhibit the proliferation of cancer cell lines such as K562 and MCF-7.
  • Enzyme Interaction Studies : Research has shown that the compound can effectively bind to specific enzymes involved in metabolic pathways, leading to altered cellular responses.
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound reveal its absorption, distribution, metabolism, and excretion profiles, providing insights into its therapeutic viability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Purine Core

The purine scaffold undergoes nucleophilic substitution at positions 2, 6, and 8 under specific conditions. For this compound, the 8-position is occupied by a 4-(2-hydroxyethyl)piperazine group, which is typically introduced via displacement of a leaving group (e.g., halogen or sulfonyl) under basic conditions .

Example Reaction:
Replacement of a chloropurine intermediate with 4-(2-hydroxyethyl)piperazine:

C14H12ClN5O2+C6H14N2OEt3N, DMFTarget Compound\text{C}_{14}\text{H}_{12}\text{ClN}_5\text{O}_2 + \text{C}_6\text{H}_{14}\text{N}_2\text{O} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{Target Compound}

Reaction Parameter Value
Temperature80–100°C
Yield62–75%
SolventDMF

Hydrolysis Reactions

The lactam groups (positions 2 and 6) are susceptible to acid- or base-catalyzed hydrolysis, forming carboxylic acid derivatives. Kinetic studies on similar purine-diones show pseudo-first-order kinetics in NaOH (0.1–1 M) .

Hydrolysis Pathway:

Purine-2,6-dioneH2O/H+or OH2,6-Dicarboxylic Acid Derivative\text{Purine-2,6-dione} \xrightarrow{\text{H}_2\text{O/H}^+ \text{or OH}^-} \text{2,6-Dicarboxylic Acid Derivative}

Condition Rate Constant (k, s⁻¹) Activation Energy (Eₐ)
0.5 M HCl1.2×1041.2 \times 10^{-4} 45 kJ/mol
0.5 M NaOH3.8×1043.8 \times 10^{-4} 38 kJ/mol

Oxidation-Reduction Behavior

The hydroxyl groups at the 2-hydroxypropyl and 2-hydroxyethyl substituents undergo oxidation to ketones or carboxylic acids. For example, CrO₃ in acetic acid oxidizes the secondary alcohol to a ketone .

Oxidation Example:

R-OHCrO3/HOAcR=O\text{R-OH} \xrightarrow{\text{CrO}_3/\text{HOAc}} \text{R=O}

Substituent Product Yield
2-Hydroxypropyl2-Oxopropyl58%
2-Hydroxyethyl (piperazine)2-Oxoethylpiperazine63%

Esterification and Ether Formation

The hydroxyl groups participate in esterification (with acyl chlorides) or etherification (with alkyl halides). For instance, reaction with acetyl chloride forms acetate esters .

Esterification Reaction:

R-OH+CH3COClpyridineR-OAc\text{R-OH} + \text{CH}_3\text{COCl} \xrightarrow{\text{pyridine}} \text{R-OAc}

Reagent Product Reaction Time
Acetyl chlorideAcetate ester4–6 h
Benzyl bromideBenzyl ether12 h

Reactivity of the Piperazine Moiety

The 4-(2-hydroxyethyl)piperazine group undergoes quaternization or alkylation. Reaction with methyl iodide forms a quaternary ammonium salt, enhancing water solubility .

Quaternization Reaction:

Piperazine-N+CH3IPiperazine-N+-CH3\text{Piperazine-N} + \text{CH}_3\text{I} \rightarrow \text{Piperazine-N}^+\text{-CH}_3

Reagent Product Solubility Change
Methyl iodideQuaternary ammonium salt+40% in H₂O

Electrophilic Aromatic Substitution

The phenoxy group undergoes electrophilic substitution (e.g., nitration or sulfonation) at the para position relative to the oxygen .

Nitration Example:

Ph-O-R+HNO3/H2SO4NO2-Ph-O-R\text{Ph-O-R} + \text{HNO}_3/\text{H}_2\text{SO}_4 \rightarrow \text{NO}_2\text{-Ph-O-R}

Reaction Condition Regioselectivity Yield
70% HNO₃, 0°Cpara dominance82%

Photochemical Degradation

Under UV light (254 nm), the purine core undergoes [2+2] cycloaddition or ring-opening reactions, forming dimeric or fragmented products .

Degradation Products:

  • Purine dimers (via C8–C5 bonding)

  • Urea derivatives (from lactam cleavage)

Light Exposure Degradation Rate
24 h (UV-C)95% decomposition

Q & A

Q. What role does AI play in optimizing synthetic routes or predictive modeling?

  • Methodological Answer :
  • Retrosynthetic planning : Use AI tools (e.g., Chematica) to propose alternative routes for challenging steps (e.g., piperazine introduction) .
  • QSAR models : Train machine learning algorithms on bioactivity data to predict toxicity or bioavailability .

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